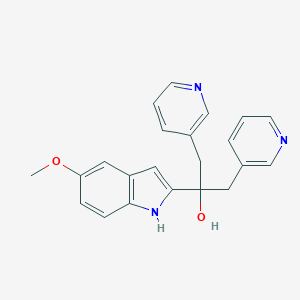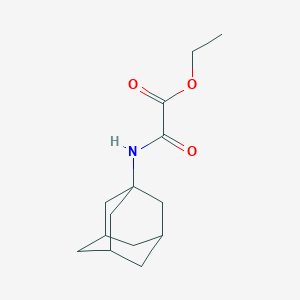
ethyl 2-(adamantan-1-ylamino)-2-oxoacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(adamantan-1-ylamino)-2-oxoacetate is a compound that belongs to the class of adamantane derivatives Adamantane is a polycyclic hydrocarbon with a unique cage-like structure, which imparts significant stability and rigidity to its derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 2-(adamantan-1-ylamino)-2-oxoacetate can be synthesized through a multi-step process. One common method involves the reaction of adamantanone with ethyl cyanoacetate in the presence of a catalyst such as vanadyl acetylacetonate (VO(acac)2). The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Additionally, continuous flow reactors and other advanced techniques could be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(adamantan-1-ylamino)-2-oxoacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to an alcohol, yielding ethyl 2-(adamantan-1-ylamino)-2-hydroxyacetate.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate would yield a carboxylic acid, while reduction with sodium borohydride would produce an alcohol.
Aplicaciones Científicas De Investigación
Ethyl 2-(adamantan-1-ylamino)-2-oxoacetate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex adamantane derivatives, which are used in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Medicine: Adamantane derivatives have shown potential as antiviral, antibacterial, and anticancer agents. This compound could be explored for similar therapeutic applications.
Industry: The compound can be used in the production of high-performance polymers and other advanced materials due to its stability and rigidity.
Mecanismo De Acción
The mechanism of action of ethyl 2-(adamantan-1-ylamino)-2-oxoacetate involves its interaction with specific molecular targets and pathways. The adamantane moiety provides a rigid framework that can enhance binding affinity and specificity to target proteins or enzymes. This can lead to the modulation of biological pathways, such as inhibition of viral replication or enzyme activity. The exact molecular targets and pathways would depend on the specific application and further research.
Comparación Con Compuestos Similares
Ethyl 2-(adamantan-1-ylamino)-2-oxoacetate can be compared with other adamantane derivatives, such as:
Amantadine: An antiviral and antiparkinsonian drug.
Rimantadine: Another antiviral drug with a similar structure to amantadine.
Memantine: Used in the treatment of Alzheimer’s disease.
Uniqueness
What sets this compound apart is its specific functional groups, which provide unique reactivity and potential applications. The presence of the ethyl ester and keto groups allows for diverse chemical modifications, making it a versatile compound for various research and industrial purposes.
Propiedades
IUPAC Name |
ethyl 2-(1-adamantylamino)-2-oxoacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-2-18-13(17)12(16)15-14-6-9-3-10(7-14)5-11(4-9)8-14/h9-11H,2-8H2,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOHRNAAMSSTIJQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC12CC3CC(C1)CC(C3)C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
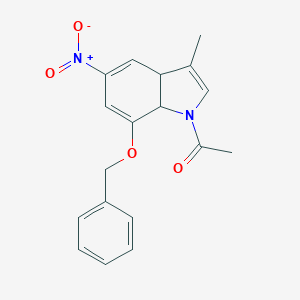
![N-[4-(6-iodoimidazo[1,2-a]pyridin-2-yl)phenyl]acetamide](/img/structure/B493134.png)
![2-(4-Bromophenyl)imidazo[1,2-a]pyridin-6-yl butyl sulfide](/img/structure/B493137.png)
![4-Imidazo[1,2-a]pyridin-2-ylbenzamide](/img/structure/B493139.png)
![4-Bromophenyl imidazo[1,2-a]pyridin-2-ylmethyl sulfide](/img/structure/B493140.png)
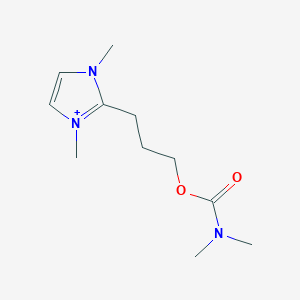
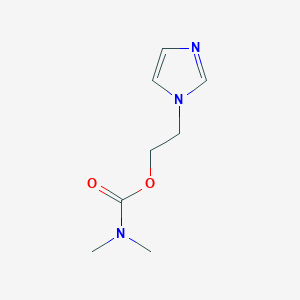
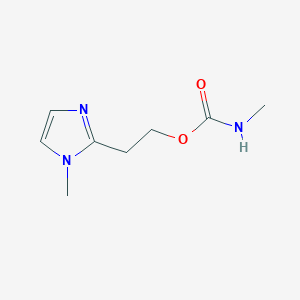
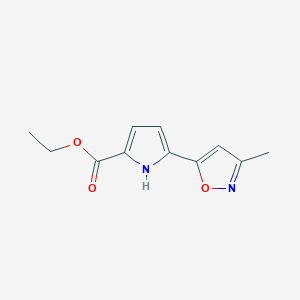
![4-(6-Methylimidazo[1,2-a]pyridin-2-yl)phenol](/img/structure/B493148.png)
methanol](/img/structure/B493149.png)
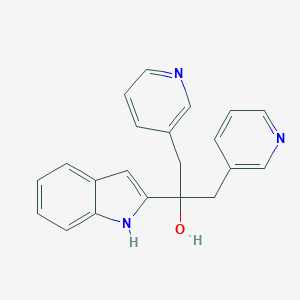
methanone](/img/structure/B493151.png)
